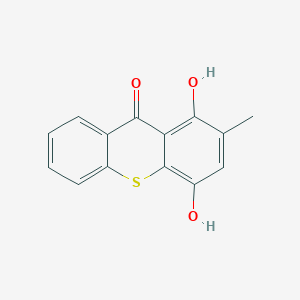![molecular formula C14H21N3S B14206572 [3-(Cyclohexylmethylamino)phenyl]thiourea CAS No. 832099-16-8](/img/structure/B14206572.png)
[3-(Cyclohexylmethylamino)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Cyclohexylmethylamino)phenyl]thiourea is a chemical compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a phenyl ring substituted with a cyclohexylmethylamino group and a thiourea moiety, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Cyclohexylmethylamino)phenyl]thiourea can be achieved through several methods. One common approach involves the condensation of an amine with carbon disulfide in an aqueous medium, followed by the addition of an isocyanate. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature . Additionally, the “on-water” reaction of (thio)isocyanates with amines offers a sustainable and chemoselective synthesis route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Cyclohexylmethylamino)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
[3-(Cyclohexylmethylamino)phenyl]thiourea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, elastomers, plastics, and textiles.
Mécanisme D'action
The mechanism of action of [3-(Cyclohexylmethylamino)phenyl]thiourea involves its interaction with molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in neurotransmission . Additionally, it can act as a fluorescent detector for heavy metal ions, such as mercury, by forming complexes with these ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Isobutyl-3-cyclohexylthiourea
- 1-tert-Butyl-3-cyclohexylthiourea
- 1-(3-Chlorophenyl)-3-cyclohexylthiourea
- 1-(1,1-Dibutyl)-3-phenylthiourea
- 1-(2-Chlorophenyl)-3-phenylthiourea
- 1-(4-Chlorophenyl)-3-phenylthiourea
Uniqueness
[3-(Cyclohexylmethylamino)phenyl]thiourea stands out due to its unique combination of a cyclohexylmethylamino group and a thiourea moiety. This structural feature contributes to its diverse biological activities and its ability to act as a versatile detector for heavy metal ions. Compared to other similar compounds, it exhibits better enzyme inhibition and moderate sensitivity during fluorescence studies .
Propriétés
Numéro CAS |
832099-16-8 |
|---|---|
Formule moléculaire |
C14H21N3S |
Poids moléculaire |
263.40 g/mol |
Nom IUPAC |
[3-(cyclohexylmethylamino)phenyl]thiourea |
InChI |
InChI=1S/C14H21N3S/c15-14(18)17-13-8-4-7-12(9-13)16-10-11-5-2-1-3-6-11/h4,7-9,11,16H,1-3,5-6,10H2,(H3,15,17,18) |
Clé InChI |
WZPYLKIQUPYFAN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CNC2=CC(=CC=C2)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene](/img/structure/B14206501.png)
![1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene](/img/structure/B14206502.png)

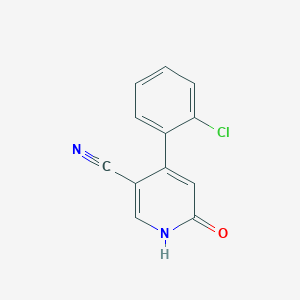
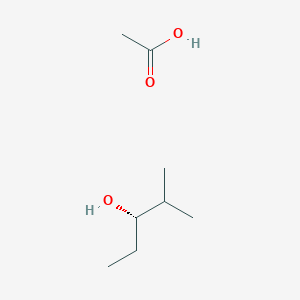
![3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B14206526.png)
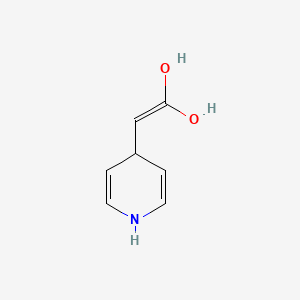
![3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14206537.png)
![2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane](/img/structure/B14206545.png)
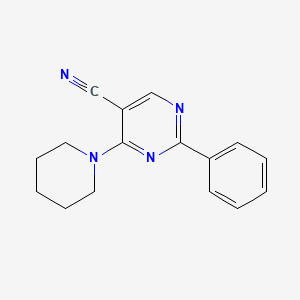
![1-[(2S)-2-(2-Oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14206575.png)
![4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B14206576.png)
![Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14206584.png)
